molecular formula C17H15F3N2O5 B11457704 1-(2,4-dimethoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(2,4-dimethoxyphenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11457704
M. Wt: 384.31 g/mol
InChI Key: HHPVZKQORMJOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-DIMETHOXYPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrrolo[3,2-b]pyridine core, substituted with methoxy, trifluoromethyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-DIMETHOXYPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions tailored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-DIMETHOXYPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield simpler, more reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 1-(2,4-DIMETHOXYPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the target . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-DIMETHOXYPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its specific combination of functional groups and the pyrrolo[3,2-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C17H15F3N2O5

Molecular Weight

384.31 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C17H15F3N2O5/c1-26-8-3-4-11(12(5-8)27-2)22-7-9(16(24)25)14-15(22)10(17(18,19)20)6-13(23)21-14/h3-5,7,10H,6H2,1-2H3,(H,21,23)(H,24,25)

InChI Key

HHPVZKQORMJOHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C=C(C3=C2C(CC(=O)N3)C(F)(F)F)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.